molecular formula C7H18ClNO B1381249 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride CAS No. 1795486-41-7

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride

Cat. No.: B1381249
CAS No.: 1795486-41-7
M. Wt: 167.68 g/mol
InChI Key: FTQIQPCDTWPGBP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride is an organic compound that belongs to the class of alkanolamines. It is a colorless crystalline solid that is soluble in water and commonly used in various chemical and industrial applications. This compound is known for its versatility and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride typically involves the reaction of 4-methylpentan-1-ol with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, usually with hydrochloric acid as the catalyst. The process involves the formation of an intermediate imine, which is subsequently reduced to the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reduction step.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-4-methylpentanal or 2-(Aminomethyl)-4-methylpentanone.

    Reduction: Formation of 2-(Aminomethyl)-4-methylpentanamine.

    Substitution: Formation of 2-(Aminomethyl)-4-methylpentyl chloride or 2-(Aminomethyl)-4-methylpentyl ester.

Scientific Research Applications

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Another alkanolamine with similar properties but a different structure.

    2-Aminoethyl methacrylate hydrochloride: Used in polymer synthesis and has similar reactivity.

    Pyrrolidine derivatives: Share some chemical properties but differ in their ring structure.

Uniqueness

2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)-4-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)3-7(4-8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIQPCDTWPGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795486-41-7
Record name 2-(aminomethyl)-4-methylpentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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